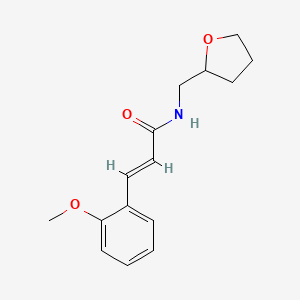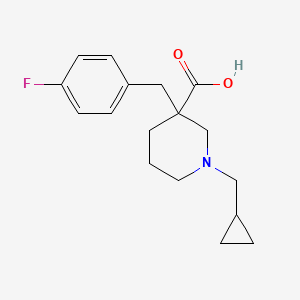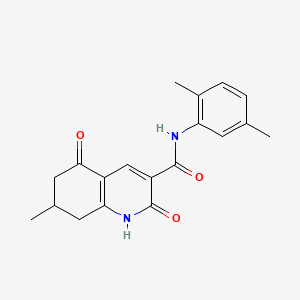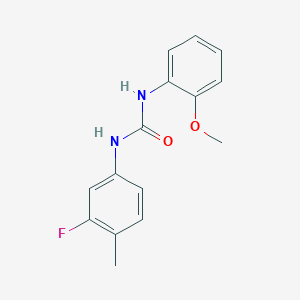
N,N'-1,2-propanediylbis(3-phenylacrylamide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N'-1,2-propanediylbis(3-phenylacrylamide), also known as PPDPA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of N,N'-1,2-propanediylbis(3-phenylacrylamide) is not fully understood, but it is believed to involve the inhibition of enzymes involved in cell growth and division. N,N'-1,2-propanediylbis(3-phenylacrylamide) has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. Additionally, N,N'-1,2-propanediylbis(3-phenylacrylamide) has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
N,N'-1,2-propanediylbis(3-phenylacrylamide) has been shown to have a range of biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that N,N'-1,2-propanediylbis(3-phenylacrylamide) can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N,N'-1,2-propanediylbis(3-phenylacrylamide) has also been shown to inhibit the growth of fungal and bacterial strains, including Candida albicans and Staphylococcus aureus. In vivo studies have shown that N,N'-1,2-propanediylbis(3-phenylacrylamide) can reduce tumor growth and metastasis in animal models.
实验室实验的优点和局限性
One advantage of N,N'-1,2-propanediylbis(3-phenylacrylamide) is its versatility in various fields, including drug discovery, materials science, and catalysis. Additionally, N,N'-1,2-propanediylbis(3-phenylacrylamide) is relatively easy to synthesize and can be obtained in high yields. However, one limitation of N,N'-1,2-propanediylbis(3-phenylacrylamide) is its potential toxicity, which may limit its use in certain applications. Further studies are needed to determine the optimal concentration and duration of exposure for N,N'-1,2-propanediylbis(3-phenylacrylamide) in various experimental systems.
未来方向
There are several future directions for research on N,N'-1,2-propanediylbis(3-phenylacrylamide). One area of interest is the development of N,N'-1,2-propanediylbis(3-phenylacrylamide)-based materials with unique properties, such as high thermal stability and good solubility. Additionally, further studies are needed to elucidate the mechanism of action of N,N'-1,2-propanediylbis(3-phenylacrylamide) and its potential applications in drug discovery. Finally, the potential toxicity of N,N'-1,2-propanediylbis(3-phenylacrylamide) should be further investigated to ensure its safe use in various experimental systems.
合成方法
N,N'-1,2-propanediylbis(3-phenylacrylamide) can be synthesized through a simple reaction between 3-phenylacryloyl chloride and 1,2-diaminopropane in the presence of a base catalyst. The resulting product is a white crystalline powder that is soluble in organic solvents such as chloroform and dichloromethane.
科学研究应用
N,N'-1,2-propanediylbis(3-phenylacrylamide) has been studied extensively for its potential applications in various fields, including drug discovery, materials science, and catalysis. In drug discovery, N,N'-1,2-propanediylbis(3-phenylacrylamide) has been shown to exhibit anticancer, antifungal, and antibacterial activity. In materials science, N,N'-1,2-propanediylbis(3-phenylacrylamide) has been used to synthesize novel polymers with unique properties, such as high thermal stability and good solubility. In catalysis, N,N'-1,2-propanediylbis(3-phenylacrylamide) has been used as a ligand in metal-catalyzed reactions, leading to improved yields and selectivity.
属性
IUPAC Name |
(E)-3-phenyl-N-[2-[[(E)-3-phenylprop-2-enoyl]amino]propyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-17(23-21(25)15-13-19-10-6-3-7-11-19)16-22-20(24)14-12-18-8-4-2-5-9-18/h2-15,17H,16H2,1H3,(H,22,24)(H,23,25)/b14-12+,15-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCEFYKGXVQGSMM-QUMQEAAQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=CC1=CC=CC=C1)NC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CNC(=O)/C=C/C1=CC=CC=C1)NC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(1,3-benzodioxol-5-yl)vinyl]-6-iodo-3-(3-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B5325524.png)


![1-[3-(4-isopropylphenyl)acryloyl]-1H-benzimidazole](/img/structure/B5325567.png)

![methyl 2-[(4-iodophenyl)amino]-4-oxo-4-phenyl-2-butenoate](/img/structure/B5325577.png)
![N-[2-(acetylamino)-3-(4-fluorophenyl)acryloyl]glutamic acid](/img/structure/B5325585.png)

![1-[(4-isopropylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5325605.png)
![5-{[(2-ethoxyphenyl)amino]carbonyl}-1,3-phenylene diacetate](/img/structure/B5325610.png)
![2-{3-[3-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-3-oxopropyl}-5-fluoro-1H-benzimidazole](/img/structure/B5325617.png)
![methyl {2-methoxy-6-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetate](/img/structure/B5325619.png)
![N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-5-(4-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5325621.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(4-fluorophenyl)urea](/img/structure/B5325629.png)